Purity and Analytical Documentation Benchmarking Against Regioisomeric Analogs
For procurement decisions, the availability of batch-specific analytical data directly impacts reproducibility. Bidepharm supplies 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride (CAS 1830573-49-3) with a standard purity of 98% and provides NMR, HPLC, and GC certificates of analysis per batch . In contrast, the regioisomer 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-amine hydrochloride (CAS 1836487-58-1), despite sharing the same molecular formula and weight, is typically offered at a lower minimum purity of 95% by other vendors, and its analytical documentation is less consistently available . This difference in purity specification and analytical transparency directly affects experimental reproducibility and downstream assay qualification.
| Evidence Dimension | Supplier-specified purity and analytical documentation availability |
|---|---|
| Target Compound Data | 98% purity; NMR, HPLC, GC certificates available per batch |
| Comparator Or Baseline | Regioisomer CAS 1836487-58-1: 95% minimum purity; analytical documentation inconsistent |
| Quantified Difference | +3% absolute purity; guaranteed multi-technique analytical package |
| Conditions | Supplier product specifications (Bidepharm, AKSci) |
Why This Matters
Higher purity and guaranteed analytical documentation reduce the risk of introducing undetected regioisomeric impurities that could confound biological assays or synthetic transformations.
